2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one
CAS No.: 1566034-72-7
Cat. No.: VC3107886
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1566034-72-7 |
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Molecular Formula | C8H14ClNO2 |
Molecular Weight | 191.65 g/mol |
IUPAC Name | 2-chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one |
Standard InChI | InChI=1S/C8H14ClNO2/c1-6(9)8(12)10-3-2-7(4-10)5-11/h6-7,11H,2-5H2,1H3 |
Standard InChI Key | CJSWNTIWCXWOQK-UHFFFAOYSA-N |
SMILES | CC(C(=O)N1CCC(C1)CO)Cl |
Canonical SMILES | CC(C(=O)N1CCC(C1)CO)Cl |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure and Formula
2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one consists of a pyrrolidine ring with a hydroxymethyl substituent at the 3-position, connected to a chlorinated propanone moiety. The compound shares structural similarities with 2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one, which has been characterized as a synthetic organic compound with potential applications in scientific research.
The molecular formula of 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one is C8H14ClNO2, with an estimated molecular weight of approximately 191.66 g/mol. The compound features several key functional groups:
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A pyrrolidine ring (five-membered nitrogen heterocycle)
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A hydroxymethyl substituent at the 3-position of the pyrrolidine ring
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A chlorinated propanone group attached to the nitrogen of the pyrrolidine
The structural characteristics of this compound can be compared with similar molecules as shown in Table 1.
Table 1. Comparison of Structural Features |
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Compound |
2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one |
2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one |
2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one |
Physical Properties
Based on the structural features of 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one, several physical properties can be predicted:
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Physical State: Likely a crystalline solid at room temperature
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Solubility: Moderately soluble in polar organic solvents such as dichloromethane, methanol, and dimethylsulfoxide due to its hydroxyl group and carbonyl functionality
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Water Solubility: Limited solubility in water despite the hydroxyl group, due to the hydrophobic pyrrolidine ring and chlorinated moiety
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Stability: Moderately stable under standard conditions but potentially reactive at the alpha-chloro ketone position
The hydroxymethyl group would likely contribute to hydrogen bonding capabilities, potentially affecting crystallization behavior and solubility profiles.
Chemical Reactivity
The chemical reactivity of 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one is primarily governed by its functional groups:
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Alpha-Chloro Ketone: This functional group is highly electrophilic and can undergo nucleophilic substitution reactions. Similar compounds have been observed to participate in such reactions, making this a key site for chemical modifications.
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Hydroxyl Group: The hydroxymethyl substituent can participate in esterification, oxidation, and other transformations typical of primary alcohols.
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Tertiary Amine: The nitrogen atom in the pyrrolidine ring can act as a nucleophile and participate in alkylation reactions.
This combination of functional groups creates a versatile chemical scaffold that could engage in various reaction pathways, including:
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Nucleophilic substitution at the alpha-chloro position
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Esterification or oxidation of the hydroxymethyl group
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Further functionalization of the pyrrolidine ring
Synthesis Methodologies
Synthetic Routes
Route 1: Direct Acylation
A viable synthetic approach would likely involve the reaction of 3-(hydroxymethyl)pyrrolidine with 2-chloropropanoyl chloride in the presence of a suitable base to neutralize the generated HCl. This approach is similar to the synthesis of related compounds such as 2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one.
Route 2: Modified One-Step Synthesis
Drawing from the synthetic methodology for similar pyrrolidine derivatives, a one-step synthesis might employ 3-(hydroxymethyl)pyrrolidine, a suitable acylating agent, and triethylamine in dichloromethane. The reaction would likely proceed at room temperature until completion, as monitored by thin-layer chromatography.
Route 3: Sequential Functionalization
Another approach could involve sequential functionalization of pyrrolidine, first introducing the hydroxymethyl group at the 3-position, followed by N-acylation with 2-chloropropanoyl chloride.
Reaction Conditions and Optimization
Based on synthesis protocols for related compounds, the following reaction conditions would likely be employed for optimal synthesis:
Table 2. Proposed Reaction Conditions for Synthesis |
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Parameter |
Solvent |
Temperature |
Base |
Reaction Time |
Purification |
Potential challenges in the synthesis might include:
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Regioselectivity in the acylation step
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Protection/deprotection strategies for the hydroxyl group
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Optimization of reaction conditions to maximize yield and purity
Structure-Activity Relationships
Comparison with Related Compounds
When comparing 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one with structurally related compounds, several interesting structure-activity relationships emerge:
Table 3. Structure-Activity Relationship Comparison |
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Compound |
2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one |
Compounds 9a-i (pyrrolidinyl derivatives) |
Compounds 18n, 18r (pyrimidine derivatives) |
The search results indicate that even small modifications to the pyrrolidine ring can substantially affect biological activity. For instance, replacing a pyrrolidine ring with a piperidine or morpholine resulted in altered potency profiles against kinase targets . This suggests that the position and nature of the hydroxymethyl group on the pyrrolidine ring in 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one could significantly influence its potential biological activities.
Pharmacophore Features
Based on analysis of related compounds, several key pharmacophore features of 2-Chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one can be identified:
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Hydrogen Bond Donor/Acceptor: The hydroxymethyl group can serve as both a hydrogen bond donor and acceptor, potentially interacting with key residues in target proteins.
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Electrophilic Center: The alpha-chloro ketone provides an electrophilic center that could interact with nucleophilic residues in biological targets.
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Basic Nitrogen: The pyrrolidine nitrogen can form ionic interactions with acidic residues in target proteins.
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Conformational Flexibility: The pyrrolidine ring offers a degree of conformational flexibility that could allow the compound to adapt to binding pockets.
These pharmacophore features suggest potential interactions similar to those observed in kinase inhibitors, where hydrogen bonding with backbone residues in the hinge region and interactions with catalytic lysine residues are often critical for activity .
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